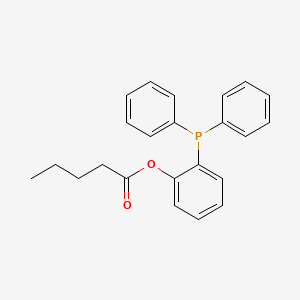

2-(Diphenylphosphanyl)phenyl pentanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

848863-12-7 |

|---|---|

Molecular Formula |

C23H23O2P |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(2-diphenylphosphanylphenyl) pentanoate |

InChI |

InChI=1S/C23H23O2P/c1-2-3-18-23(24)25-21-16-10-11-17-22(21)26(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17H,2-3,18H2,1H3 |

InChI Key |

UYIUOJDUVUPEQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Convergent and Divergent Synthetic Routes to 2-(Diphenylphosphanyl)phenyl pentanoate

A convergent synthesis is often the most logical approach for a molecule of this type. This strategy involves the separate synthesis of key precursors—the phosphanyl-substituted aromatic core and the pentanoate side chain—which are then combined in a final step. The primary convergent route involves the preparation of 2-(diphenylphosphanyl)phenol, followed by its esterification with a pentanoic acid derivative.

A divergent approach, on the other hand, would begin with a common starting material that is elaborated in different ways to produce a library of related compounds. For instance, starting from 2-bromophenol (B46759), one pathway could involve esterification first, followed by the introduction of the diphenylphosphanyl group. Another pathway would reverse these steps. This approach allows for the systematic variation of either the ester chain or the phosphine (B1218219) substituents to study structure-activity relationships in potential applications like catalysis.

| Route | Description | Key Intermediate | Final Step |

| Convergent | Separate synthesis of precursors, followed by coupling. | 2-(Diphenylphosphanyl)phenol | Esterification |

| Divergent | Elaboration of a common precursor through different pathways. | e.g., 2-Bromophenyl pentanoate or 2-Bromophenol | Phosphination or Esterification |

The cornerstone of the synthesis is the formation of the C-P bond to create the phosphanyl-substituted aromatic precursor, most notably 2-(diphenylphosphanyl)phenol. Several established methods can be employed for this transformation.

One common method involves the reaction of an organometallic reagent with a halophosphine. For example, 2-bromophenol can be protected as its methoxymethyl (MOM) ether, followed by lithium-halogen exchange using n-butyllithium at low temperatures. The resulting aryllithium species can then be treated with chlorodiphenylphosphine (B86185) to form the C-P bond. Subsequent deprotection of the MOM ether yields the desired 2-(diphenylphosphanyl)phenol.

Alternatively, a nucleophilic aromatic substitution approach can be utilized. researchgate.net This might involve the reaction of a metal phosphide (B1233454), such as lithium diphenylphosphide (LiPPh₂), with a suitably activated aromatic substrate like 2-fluorophenol (B130384) or its protected form. The high nucleophilicity of the phosphide anion facilitates the displacement of the halide.

A third approach is through metal-catalyzed cross-coupling reactions. Palladium-catalyzed coupling of a secondary phosphine, such as diphenylphosphine, with an aryl halide (e.g., 2-iodophenol) offers a powerful and versatile method for C-P bond formation. organic-chemistry.org

Table of Synthetic Methods for 2-(Diphenylphosphanyl)phenol

| Method | Starting Materials | Key Reagents | General Conditions |

|---|---|---|---|

| Organometallic Route | 2-Bromophenol (protected) | n-BuLi, ClPPh₂ | Low temperature, inert atmosphere |

| Nucleophilic Substitution | 2-Fluorophenol (protected) | LiPPh₂ or KPPh₂ | Anhydrous polar aprotic solvent |

Once 2-(diphenylphosphanyl)phenol is obtained, the final step in the convergent synthesis is the esterification to introduce the pentanoate group. The choice of esterification method must account for the reactivity of the phosphine group.

Reaction with Acyl Halides: A straightforward and common method is the reaction of the phenol (B47542) with pentanoyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction is typically fast and proceeds under mild conditions, minimizing side reactions involving the phosphine.

Reaction with Carboxylic Anhydrides: Pentanoic anhydride (B1165640) can also be used, often with a catalyst such as 4-(dimethylamino)pyridine (DMAP), to achieve efficient esterification.

Fischer-Speier Esterification: Direct esterification with pentanoic acid using a strong acid catalyst (e.g., sulfuric acid) is a classic method. google.com However, this approach is less ideal for this specific substrate, as the acidic conditions can lead to protonation of the phosphine, and the required heat could promote oxidation.

Coupling Reagent-Mediated Esterification: Modern esterification methods using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) provide a milder alternative. organic-chemistry.org These reagents activate the carboxylic acid in situ, allowing it to react with the phenol under neutral conditions, which is highly advantageous for preserving the phosphine functionality. The use of triphenylphosphine-based reagents like triphenylphosphine (B44618) dibromide has also been reported for one-pot esterifications under neutral conditions. nih.govchem-soc.si

Comparison of Esterification Strategies

| Method | Reagents | Pros | Cons |

|---|---|---|---|

| Acyl Chloride | Pentanoyl chloride, Et₃N | Fast, high yield, mild conditions | Acyl chloride is moisture-sensitive |

| Anhydride | Pentanoic anhydride, DMAP | High yield, mild conditions | Anhydride may be less available |

| Coupling Agent | Pentanoic acid, EDCI/DCC | Very mild, neutral pH, protects phosphine | Stoichiometric byproducts can complicate purification |

The purification of this compound requires techniques that prevent the degradation of the target compound, primarily through oxidation of the phosphine to the corresponding phosphine oxide.

Inert Atmosphere Chromatography: Column chromatography is a standard purification method. To prevent oxidation, it must be performed under an inert atmosphere (e.g., nitrogen or argon) using deoxygenated solvents. Silica gel is a common stationary phase, though its slightly acidic nature can sometimes be problematic. Neutral alumina (B75360) can be a suitable alternative. epa.gov

Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity, especially on a larger scale. This technique is effective at removing minor impurities, including any phosphine oxide formed during the reaction.

Extraction: A standard aqueous workup is typically performed to remove water-soluble reagents and byproducts. Care must be taken to ensure that the pH of the aqueous phase is controlled to avoid hydrolysis of the ester or unwanted reactions with the phosphine. epa.gov

Supercritical Fluid Techniques: Advanced methods like supercritical fluid extraction have been developed for the cleanup of certain organophosphorus compounds, offering good recoveries and separation from complex matrices. nih.gov

Regioselectivity and Chemoselectivity in the Synthesis of Analogous Ligand Frameworks

When synthesizing more complex analogues of this compound, issues of regioselectivity and chemoselectivity become paramount.

Regioselectivity refers to the control of reaction position on a multifunctional molecule. For instance, if starting with a dihydroxybenzene derivative (e.g., catechol or resorcinol), selective mono-esterification at one of the hydroxyl groups would be a key challenge. This can often be controlled by exploiting differences in the steric environment or acidity of the hydroxyl groups, or by using protecting group strategies. Similarly, in the phosphination of a substituted aromatic ring, the position of C-P bond formation is dictated by the electronic and steric effects of the existing substituents, which direct ortho-, meta-, or para-substitution. nih.gov

Chemoselectivity is critical due to the presence of multiple reactive sites. The primary challenge is to perform a reaction at the hydroxyl/carboxyl group without affecting the phosphine. The trivalent phosphorus atom is a soft nucleophile and can compete with other nucleophiles in the reaction. It is also easily oxidized. Therefore, synthetic steps must be chosen to be compatible with the phosphine. For example, using mild, non-oxidizing conditions for esterification is a key chemoselective choice. Conversely, when forming the C-P bond, any ester functionality already present must be stable to the reagents used (e.g., organolithiums). The selective mono-oxidation of bidentate phosphines to phosphine-phosphine oxides is a known process, highlighting the need for careful control of oxidants. acs.org

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a preparative or pilot scale (kilograms) introduces several practical challenges.

Reagent Handling and Safety: Many reagents used in phosphine synthesis, such as n-butyllithium and metal phosphides, are pyrophoric or highly reactive with air and moisture. Handling these on a large scale requires specialized equipment like glove boxes or closed-system reactors to ensure safety and maintain an inert atmosphere. acs.org

Thermal Management: C-P bond-forming reactions, particularly those involving organometallic reagents, can be highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Jacketed reactors with controlled cooling systems are necessary.

Purification Methods: While column chromatography is feasible in the lab, it becomes impractical and costly for large quantities. The process development would focus on designing a synthesis that yields a product amenable to purification by crystallization or distillation, which are more scalable techniques.

Cost and Availability of Materials: The cost of starting materials, catalysts (especially palladium), and solvents becomes a significant factor at a larger scale. The synthetic route may need to be re-optimized to use cheaper, more readily available materials without compromising yield or purity. acs.org

Waste Management: Large-scale synthesis generates significant amounts of waste, including solvents and reaction byproducts. Environmentally benign and efficient waste treatment and disposal protocols are essential considerations.

Ligand Electronic and Steric Properties: Characterization and Prediction

Quantitative Assessment of Phosphorus Electron-Donating/Withdrawing Capabilities

The electron-donating or withdrawing nature of the phosphorus atom in a phosphine (B1218219) ligand is a key determinant of its electronic properties. This is influenced by the substituents attached to the phosphorus.

Evaluation of Basicity and Donor Strength through Spectroscopic Methods

The basicity and donor strength of phosphine ligands are commonly evaluated using spectroscopic techniques, often involving the analysis of metal-carbonyl complexes. One of the most established methods is the determination of the Tolman Electronic Parameter (TEP). This parameter is derived from the infrared (IR) stretching frequency of the carbonyl (CO) group in a standard nickel or rhodium carbonyl complex, such as [Ni(CO)₃L] or trans-[Rh(L)₂(CO)Cl], where L is the phosphine ligand. A lower CO stretching frequency indicates a more electron-donating phosphine, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond.

Another method involves ³¹P NMR spectroscopy. The chemical shift of the phosphorus atom can provide insights into its electronic environment. Furthermore, for phosphine selenide (B1212193) derivatives, the ¹J(³¹P–⁷⁷Se) coupling constant is a sensitive probe of the phosphorus lone pair's s-character; a larger coupling constant generally corresponds to a less basic, more electron-withdrawing phosphine.

For "2-(Diphenylphosphanyl)phenyl pentanoate," specific IR data from its metal-carbonyl complexes or NMR data from its selenide derivative would be required for a quantitative assessment, but such data is not currently available in the literature.

Influence of the Pentanoate Ester on Electronic Parameters

The pentanoate ester group, attached to the phenyl ring at the ortho position relative to the phosphine group, is expected to influence the electronic properties of the phosphorus atom. The ester is generally considered an electron-withdrawing group through resonance and inductive effects. This withdrawal of electron density from the phenyl ring would, in turn, reduce the electron-donating ability of the phosphorus atom compared to a non-esterified analogue like 2-(diphenylphosphino)phenol (B1213602) or an analogue with an electron-donating group. The magnitude of this effect would need to be quantified using the spectroscopic methods mentioned previously. Without experimental data, the precise impact of the pentanoate group on the TEP or other electronic parameters of this specific ligand remains speculative.

Steric Hindrance and Conformational Dynamics of the Ligand System

The steric profile of a ligand is as crucial as its electronic properties, governing the coordination geometry around the metal center and influencing substrate approach and product release in catalytic cycles.

Determination of Ligand Cone Angles and Buried Volume (%Vbur) for this compound

Two primary metrics are used to quantify the steric bulk of phosphine ligands: the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Tolman Cone Angle (θ): This is the apex angle of a cone, with the metal at the vertex (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's atoms. wikipedia.orgcmu.edu For an unsymmetrical ligand like "this compound," the angle would be calculated by averaging the contributions of its three substituents (two phenyl groups and the pentanoate-substituted phenyl group). wikipedia.org

Percent Buried Volume (%Vbur): This parameter provides a more precise measure of the ligand's steric footprint by calculating the volume occupied by the ligand within a sphere centered on the metal atom (typically with a radius of 3.5 Å), expressed as a percentage of the sphere's total volume. nih.govnih.gov This method can account for the specific conformation of the ligand when bound to a metal.

The calculation of either the cone angle or the percent buried volume requires crystallographic data from a metal complex of "this compound" or a computationally optimized structure. As no such data has been published, these key steric parameters remain undetermined.

| Steric Parameter | Definition | Typical Value Range for Phosphines | Value for this compound |

| Tolman Cone Angle (θ) | The apex angle of a cone that encompasses the ligand atoms. | 87° (PH₃) to >200° (bulky phosphines) | Not Determined |

| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere volume occupied by the ligand. | ~20% to >50% | Not Determined |

Analysis of Conformational Isomerism and Flexibility within the Pentanoate Chain

The pentanoate chain introduces significant conformational flexibility to the ligand structure. libretexts.org Rotation around the single bonds within the five-carbon chain and the ester linkage allows the ligand to adopt numerous conformations. libretexts.orgznaturforsch.com The preferred conformation in a metal complex will be a balance between minimizing steric clashes with other ligands, the metal center, and the phosphine's phenyl groups, and maximizing favorable bonding interactions.

Conformational analysis, typically performed using computational methods or inferred from detailed NMR studies (like NOE experiments), would be necessary to understand the dynamic behavior of the pentanoate chain. Studies on related phenyl benzoate (B1203000) and pentanoate molecules show that such chains are flexible, with multiple low-energy conformations possible. znaturforsch.comscispace.com This flexibility could allow the ligand to adapt to different coordination environments, but a specific analysis for "this compound" has not been performed.

Advanced Spectroscopic Characterization for Structural Elucidation

A complete structural elucidation of "this compound" would require a suite of advanced spectroscopic techniques. Key expected data would include:

¹H NMR: Resonances in the aromatic region for the phenyl protons and signals in the aliphatic region corresponding to the protons of the pentanoate chain.

¹³C NMR: Distinct signals for the aromatic carbons and the carbons of the ester and alkyl chain.

³¹P NMR: A single resonance characteristic of a triarylphosphine, with a chemical shift that would provide preliminary insight into its electronic nature.

FT-IR Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) group, typically around 1730-1750 cm⁻¹.

Mass Spectrometry: Determination of the exact mass and fragmentation pattern to confirm the molecular formula and connectivity.

Without a reported synthesis, these crucial spectroscopic data points for "this compound" are absent from the scientific record.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Structural Insights

Multi-nuclear NMR spectroscopy is a powerful, non-destructive technique for elucidating the electronic environment and three-dimensional structure of molecules in solution. For "this compound," ³¹P, ¹³C, and ¹H NMR would provide a wealth of information.

³¹P NMR Spectroscopy: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For tertiary phosphines like "this compound," the chemical shift provides a direct measure of the electron density at the phosphorus nucleus. Coordination of the phosphine to a metal center typically results in a significant downfield shift of the ³¹P signal, the magnitude of which can provide insights into the nature and strength of the metal-phosphorus bond.

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants (J-couplings) are sensitive to the molecular conformation and the electronic effects of the substituents.

In the case of "this compound," the aromatic protons and carbons will exhibit complex splitting patterns due to coupling with both neighboring protons and the phosphorus atom. The through-space and through-bond couplings to the phosphorus atom can be particularly informative for determining the conformation of the ligand in solution. For instance, studies on the related compound 2-(diphenylphosphino)benzaldehyde (B1302527) have shown that the through-space coupling constant, ⁴J(CHO, ³¹P), is stereospecific and can be used to determine the populations of different conformers. researchgate.net Similar conformational analysis would be applicable to "this compound."

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Key Couplings (Hz) |

| ³¹P | -10 to -20 | |

| ¹H (aromatic) | 7.0 - 8.0 | J(H,H), J(P,H) |

| ¹H (pentanoate CH₂) | 2.3 - 2.6 (α to C=O) | J(H,H) |

| ¹H (pentanoate CH₃) | 0.8 - 1.0 | J(H,H) |

| ¹³C (aromatic) | 120 - 140 | J(P,C) |

| ¹³C (C=O) | 170 - 175 | J(P,C) |

Note: The predicted data is based on typical values for similar functional groups and the influence of the diphenylphosphinyl group. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Compositional Verification

High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight and elemental composition of a compound. For "this compound," HRMS would confirm its molecular formula, C₂₃H₂₃O₂P.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its high-resolution measurement would provide the exact mass, allowing for unambiguous confirmation of the elemental composition. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information. Key fragmentation pathways for "this compound" would likely involve the cleavage of the ester bond and the P-C bonds.

Expected Key Fragment Ions in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

| [M]⁺ | Intact molecule |

| [M - C₅H₉O₂]⁺ | Loss of the pentanoate group |

| [P(C₆H₅)₂]⁺ | Diphenylphosphinyl cation |

| [C₆H₅]⁺ | Phenyl cation |

| [C₅H₉O₂]⁺ | Pentanoate acylium ion |

Note: The relative intensities of these fragments would depend on their stability and the ionization conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Coordination Modes

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments. rsc.orgresearchgate.netresearchgate.net For "this compound," these techniques can identify characteristic vibrational modes associated with the phenyl rings, the phosphine group, and the pentanoate ester.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching of the ester group, typically found in the region of 1730-1750 cm⁻¹. The P-C stretching vibrations and the various C-H and C=C vibrations of the aromatic rings would also be present. Upon coordination to a metal, the vibrational frequencies of the P-C bonds and the aromatic rings attached to the phosphorus atom may shift, providing evidence of ligand coordination.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The P-C symmetric stretching vibration, which may be weak in the IR spectrum, is often strong in the Raman spectrum. The aromatic ring breathing modes are also typically prominent in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester (C=O) | Stretching | 1730 - 1750 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic (C-H) | Bending (out-of-plane) | 690 - 900 |

| Phenyl-Phosphorus (P-C) | Stretching | 1000 - 1100 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

Note: The exact frequencies can be influenced by the molecular conformation and intermolecular interactions.

Computational Chemistry and Theoretical Modeling of 2 Diphenylphosphanyl Phenyl Pentanoate Ligand Behavior

Density Functional Theory (DFT) Studies on Ground State Electronic Structure and Orbital Interactions

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules, offering a detailed understanding of ground state electronic structure and orbital interactions. For a ligand like 2-(Diphenylphosphanyl)phenyl pentanoate, DFT calculations can elucidate the interplay between the electron-donating diphenylphosphanyl group and the substituent on the second phenyl ring.

The electronic nature of a phosphine (B1218219) ligand is a key determinant of its coordination chemistry and catalytic activity. The phosphorus atom's lone pair of electrons engages in a sigma-donation to a vacant metal orbital, forming a coordinate bond. Concurrently, pi-backbonding can occur where the metal donates electron density into vacant orbitals of the phosphine ligand. While traditionally thought to involve phosphorus d-orbitals, it is now understood that these acceptor orbitals are typically P-C σ* anti-bonding orbitals.

In this compound, the pentanoate group, an ester, is generally considered to be electron-withdrawing. This property would be expected to decrease the electron density on the phenyl ring to which it is attached, and consequently, on the phosphorus atom. This reduction in electron density on the phosphorus lone pair would diminish its sigma-donating capability compared to an unsubstituted triphenylphosphine (B44618). DFT calculations can quantify this effect by calculating properties such as the energy of the Highest Occupied Molecular Orbital (HOMO), which is often associated with the phosphorus lone pair. A lower HOMO energy for this compound compared to a more electron-rich phosphine would indicate reduced sigma-donating strength.

Furthermore, DFT can be employed to analyze the molecular electrostatic potential (MEP), which highlights regions of electron richness and deficiency within the molecule. For this compound, the MEP would likely show a region of negative potential around the phosphorus atom, corresponding to the lone pair, and regions of positive potential influenced by the electron-withdrawing ester group.

The table below presents hypothetical DFT-calculated electronic properties for this compound in comparison to related phosphine ligands to illustrate the expected trends.

| Ligand | HOMO Energy (eV) | P Lone Pair Charge (e) |

| Tricyclohexylphosphine | -5.2 | -0.65 |

| Triphenylphosphine | -5.8 | -0.58 |

| This compound | -6.1 | -0.55 |

| Tris(pentafluorophenyl)phosphine | -6.9 | -0.45 |

Note: The data in this table is illustrative and intended to show expected trends based on the electronic nature of the substituents.

Prediction of Ligand Reactivity and Selectivity in Transition Metal Complexes

Computational modeling, particularly DFT, is instrumental in predicting how the structural and electronic properties of a ligand like this compound will influence the reactivity and selectivity of its transition metal complexes in catalytic reactions. rsc.org The efficiency of a catalyst is often linked to the electronic and steric properties of its ligands. mdpi.com

The electronic effect of the pentanoate group in this compound, being electron-withdrawing, is expected to make the coordinated metal center more electrophilic. This can have a significant impact on various steps in a catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions, a more electron-deficient metal center may facilitate the reductive elimination step, which is often the product-forming step. tcichemicals.com Conversely, it might disfavor the oxidative addition step, which involves the metal donating electron density to the substrate.

Steric properties also play a crucial role in determining catalytic outcomes. tcichemicals.com The bulky diphenylphosphanyl group, combined with the phenylpentanoate moiety, creates a specific steric environment around the metal center. This steric hindrance can influence substrate binding and control the regioselectivity and stereoselectivity of a reaction. Computational methods can quantify the steric bulk of a ligand using parameters like the cone angle or the percent buried volume (%Vbur). These parameters can be calculated from the optimized geometry of the ligand-metal complex.

For this compound, the biaryl structure introduces a degree of conformational flexibility that can be critical for catalytic activity. The ability of the two phenyl rings to rotate relative to each other can allow the catalyst to adopt different conformations during the catalytic cycle, potentially accommodating different substrates or transition states. nih.gov

The following table provides a hypothetical comparison of calculated properties for palladium complexes of different phosphine ligands, illustrating how these properties might correlate with catalytic performance in a generic cross-coupling reaction.

| Ligand | Calculated Oxidative Addition Barrier (kcal/mol) | Calculated Reductive Elimination Barrier (kcal/mol) | Predicted Relative Turnover Frequency |

| Tri-tert-butylphosphine | 12 | 18 | High |

| This compound | 15 | 15 | Moderate |

| Triphenylphosphine | 16 | 17 | Moderate |

| Tris(p-methoxyphenyl)phosphine | 14 | 19 | Low |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While DFT provides detailed electronic information, it can be computationally expensive for exploring the vast conformational space of flexible molecules. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient means to investigate the different shapes (conformations) a ligand like this compound can adopt. mit.edu

The conformational flexibility of this compound arises from the rotation around several single bonds: the P-C bonds, the C-C bond connecting the two phenyl rings, and the bonds within the pentanoate chain. The relative orientation of the two phenyl rings is particularly important as it defines the steric environment around the phosphorus donor atom. nih.gov

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds and calculating the energy, a potential energy surface can be generated, revealing the low-energy (stable) conformations of the ligand.

MD simulations provide a dynamic picture of the ligand's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can show how the ligand flexes, bends, and rotates at a given temperature. This is particularly useful for understanding how the ligand might adapt its shape to accommodate a substrate or to facilitate a particular step in a catalytic cycle. For biaryl phosphines, MD simulations can reveal the preferred dihedral angles between the two aryl rings and the timescale of their interconversion. mit.edu

The results from MM and MD simulations can be used to identify the most populated conformations of this compound in solution. This information is crucial for understanding which steric profile is most relevant for its interaction with a metal center and substrates.

The table below illustrates the kind of data that can be obtained from a conformational analysis of this compound.

| Conformational Parameter | Low-Energy Conformation 1 | Low-Energy Conformation 2 |

| Phenyl-Phenyl Dihedral Angle (°) | 45 | 135 |

| Relative Energy (kcal/mol) | 0.0 | 1.2 |

| Population at 298 K (%) | 85 | 15 |

Note: This data is illustrative and represents a hypothetical outcome of a conformational search.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Related Phosphine Ligands

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. In the context of catalysis, QSAR can be used to correlate calculated properties of phosphine ligands with their observed performance (e.g., yield, selectivity) in a specific reaction. nih.gov

For a QSAR study involving phosphine ligands, a set of descriptors that quantify the electronic and steric properties of the ligands is required. These descriptors can be calculated using computational methods like DFT and MM. For this compound, relevant descriptors could include:

Electronic Descriptors: HOMO and LUMO energies, charge on the phosphorus atom, molecular electrostatic potential values.

Steric Descriptors: Cone angle, percent buried volume, specific dihedral angles.

Topological Descriptors: Molecular weight, number of rotatable bonds.

Once these descriptors are calculated for a library of related phosphine ligands, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a QSAR model that predicts the catalytic activity. zenodo.org Such a model can be represented by an equation of the form:

Activity = c₀ + c₁ × (Electronic Descriptor) + c₂ × (Steric Descriptor) + ...

While no specific QSAR studies on this compound are available, the principles of QSAR can be applied to understand its potential performance relative to other phosphines. By calculating its descriptors and inputting them into a pre-existing QSAR model for a relevant catalytic reaction, a prediction of its efficacy could be made. nih.gov This approach is a powerful tool for the in silico screening of new ligand candidates before undertaking their synthesis and experimental testing.

The following table provides a hypothetical set of descriptors for this compound that could be used in a QSAR analysis.

| Descriptor | Value |

| HOMO Energy (eV) | -6.1 |

| Cone Angle (°) | 152 |

| Percent Buried Volume (%Vbur) | 35.8 |

| Molecular Weight ( g/mol ) | 404.45 |

Note: The values in this table are hypothetical and for illustrative purposes.

Coordination Chemistry of 2 Diphenylphosphanyl Phenyl Pentanoate with Transition Metals

Synthesis and Characterization of Metal-Phosphine Complexes (e.g., Palladium, Platinum, Gold, Rhodium, Nickel)

The synthesis of transition metal complexes with 2-(Diphenylphosphanyl)phenyl pentanoate is anticipated to follow well-established routes for the formation of metal-phosphine bonds. Typically, the reaction involves the displacement of a labile ligand, such as a halide, acetonitrile, or cyclooctadiene (COD), from a suitable metal precursor by the phosphine (B1218219) ligand.

For instance, palladium(II) and platinum(II) complexes can be readily synthesized by reacting the phosphine ligand with precursors like [PdCl₂(COD)] or [PtCl₂(COD)]. researchgate.net The resulting complexes are expected to be of the type [MCl₂(L)₂] or [MCl₂(L-L)] depending on the stoichiometry and reaction conditions, where L represents the phosphine ligand. Similarly, gold(I) complexes can be prepared by reacting a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the phosphine ligand. nih.gov Rhodium(I) and nickel(0) complexes could be synthesized using precursors like [Rh(COD)₂]BF₄ or Ni(COD)₂. acs.org

Investigation of Metal-Ligand Bonding Modes and Stoichiometries

The primary bonding mode of this compound is expected to be through the phosphorus atom, acting as a monodentate ligand. The stoichiometry of the resulting complexes will depend on the metal, its oxidation state, and the reaction conditions.

For square planar d⁸ metals like palladium(II) and platinum(II), common stoichiometries are expected to be ML₂X₂ or [ML₄]²⁺, where L is the phosphine ligand and X is an anionic ligand like chloride. With a potentially bidentate P,O-ligand, the formation of a chelate ring is a possibility.

For linear d¹⁰ gold(I) complexes, a 1:1 stoichiometry, [Au(L)Cl], or a 2:1 stoichiometry, [Au(L)₂]⁺, is anticipated. Rhodium(I) complexes, often used in catalysis, could exhibit various stoichiometries depending on the co-ligands present. Nickel complexes are also expected to show variable stoichiometries.

Influence of Ligand Electronic and Steric Properties on Complex Stability and Geometry

The electronic and steric properties of this compound will significantly influence the stability and geometry of its metal complexes.

Electronic Properties: The diphenylphosphino group is a relatively strong σ-donor and a moderate π-acceptor. The electronic nature of the phenyl ring and the pentanoate substituent can subtly influence the donor strength of the phosphorus atom. The ester group, being electron-withdrawing, might slightly reduce the basicity of the phosphine compared to a simple triphenylphosphine (B44618).

Steric Properties: The steric bulk of the diphenylphosphino group and the ortho-pentanoate substituent will play a crucial role in determining the coordination geometry and the number of ligands that can coordinate to the metal center. The Tolman cone angle, a measure of the steric bulk of a phosphine ligand, is expected to be significant for this ligand, influencing the bond angles and stability of the resulting complexes. For instance, in square planar complexes, the steric bulk can favor the formation of trans isomers to minimize ligand-ligand repulsion.

Solid-State and Solution-Phase Structural Studies of Coordination Compounds

The structural elucidation of coordination compounds of this compound in both the solid state and solution is crucial for understanding their properties.

Solution-Phase Studies: Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) is a powerful tool for studying the structure and dynamics of these complexes in solution. ³¹P NMR can provide insights into the number of phosphine ligands coordinated and their environment. For certain metals like platinum-195, ¹⁹⁵Pt NMR can provide additional information about the coordination sphere. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can help in the complete assignment of the proton and carbon signals.

Role of the Ester Functionality in Ancillary Coordination or Supramolecular Interactions

A key feature of this compound is the presence of the ester functionality in close proximity to the phosphine donor. This opens up the possibility of the ester group playing a more active role in the coordination sphere.

Ancillary Coordination: The carbonyl oxygen of the ester group could potentially act as a weak donor, leading to the formation of a chelate ring with the metal center (P,O-chelation). The feasibility of this interaction would depend on the size of the resulting chelate ring and the Lewis acidity of the metal center. Such ancillary coordination can enhance the stability of the complex.

Applications in Advanced Homogeneous Catalysis

Transition Metal-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling, ligands based on the 2-(diphenylphosphanyl)phenyl scaffold are instrumental for achieving high efficiency and selectivity. These reactions, which include the Nobel Prize-winning Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are foundational in modern organic synthesis for the construction of complex molecules from simple precursors.

The "2-(Diphenylphosphanyl)phenyl pentanoate" ligand is anticipated to form highly active palladium catalysts. The diphenylphosphino group provides the necessary steric bulk and electron-donating properties to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the desired product and regenerate the active catalyst. The pentanoate group, while electronically somewhat withdrawing, can influence the solubility and stability of the catalyst complex.

Table 1: Expected Performance in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Typical Substrates | Expected Catalyst Performance | Potential Advantages of the Ligand |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl bromides, Aryl chlorides, Arylboronic acids | High turnover numbers and yields for biaryl synthesis. | Enhanced stability of the catalytic species. |

| Heck Coupling | Aryl iodides, Alkenes | Good to excellent yields for the synthesis of substituted alkenes. | Control over regioselectivity. |

| Buchwald-Hartwig Amination | Aryl halides, Primary and secondary amines | Efficient formation of C-N bonds under relatively mild conditions. | Broad substrate scope, including functionalized amines. |

Nickel catalysis has emerged as a powerful alternative to palladium catalysis, particularly for the activation of more challenging and abundant substrates like aryl chlorides and phenol (B47542) derivatives. The lower cost and unique reactivity of nickel make it an attractive metal for sustainable chemical synthesis. Phosphine (B1218219) ligands are crucial for modulating the reactivity of nickel catalysts.

For nickel-catalyzed transformations, "this compound" is expected to be an effective ligand. The electronic properties of the phosphine are critical in facilitating the oxidative addition of less reactive electrophiles. The steric hindrance provided by the diphenylphosphino group can promote reductive elimination, preventing catalyst deactivation. Such ligands are often employed in Kumada and Negishi couplings, which utilize organomagnesium and organozinc reagents, respectively.

While "this compound" itself is achiral, it serves as a scaffold for the development of chiral analogs for asymmetric catalysis. By introducing chirality into the ligand framework, for example, by using chiral phosphines or by modifying the pentanoate group with a chiral auxiliary, it is possible to create ligands for enantioselective reactions.

Chiral phosphine ligands are paramount in asymmetric hydrogenation and hydroformylation, reactions that are of immense importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds. Chiral analogs derived from this scaffold could coordinate to rhodium or iridium centers, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to high enantiomeric excesses (ee) of the desired product.

Gold catalysis has gained prominence for its unique ability to activate alkynes and allenes towards nucleophilic attack. Phosphine ligands play a key role in stabilizing the gold(I) catalytic species and modulating their reactivity. The electronic nature of the phosphine ligand can influence the Lewis acidity of the gold center, thereby tuning its catalytic activity.

A ligand such as "this compound" could be beneficial in gold-catalyzed reactions like hydrofunctionalization and cyclization. The phosphine moiety would coordinate to the gold center, while the ester group could potentially act as a hemilabile coordinating group or influence the secondary coordination sphere, thereby affecting the selectivity of the reaction.

The field of catalysis is constantly evolving, with new reactions being developed to address challenges in chemical synthesis. Hydrosilylation, the addition of a Si-H bond across a double or triple bond, and C-H activation, the direct functionalization of C-H bonds, are at the forefront of this research.

Phosphine ligands are often essential in these emerging reactions. In hydrosilylation, they can influence the rate and selectivity of the addition. In C-H activation, they are crucial for stabilizing the metal center and facilitating the cleavage of the C-H bond. The specific structure of "this compound" could offer advantages in terms of catalyst stability and selectivity in these demanding transformations.

A critical aspect of any homogeneous catalyst is its durability, the potential for the metal to leach from the ligand, and its turnover frequency (TOF), a measure of its catalytic efficiency. The design of the ligand plays a pivotal role in determining these parameters.

The bidentate coordination potential of ligands similar to "this compound" (where the ester carbonyl could potentially interact with the metal center) can lead to more stable catalyst complexes. This increased stability can translate to higher catalyst durability, reduced metal leaching, and sustained high turnover frequencies. Studies on related phosphine-ester ligands have shown that such hemilabile coordination can be beneficial for catalyst longevity.

Mechanistic Elucidation of Catalytic Cycles

Identification of Key Intermediates and Transition States

The identification of transient intermediates and the characterization of transition states are paramount to understanding a catalytic cycle. In palladium-catalyzed reactions employing phosphine (B1218219) ligands, several key intermediates have been proposed and, in some cases, isolated or spectroscopically observed. The catalytic cycle typically begins with a Pd(0) species, which is often stabilized by one or more phosphine ligands. chemrxiv.org

Oxidative Addition: The first step involves the oxidative addition of an organic halide (R-X) to the Pd(0) complex, forming a Pd(II) intermediate. The phosphine ligand's steric bulk and electron-donating ability can influence the rate of this step. thermofishersci.in For instance, bulky, electron-rich phosphines can promote the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. chemrxiv.org

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic reagent (R'-M) transfers its organic group to the Pd(II) center, displacing the halide. This forms a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups (R-R') from the Pd(II) complex, which regenerates the Pd(0) catalyst and releases the desired product. The steric and electronic properties of the phosphine ligand are also crucial in this step, with bulkier ligands often accelerating reductive elimination. thermofishersci.in

Computational methods, such as Density Functional Theory (DFT), have been employed to model these catalytic cycles and predict the structures and energies of intermediates and transition states. mdpi.com

Kinetic and Thermodynamic Studies of Elementary Steps within Catalytic Cycles

Kinetic and thermodynamic studies provide quantitative data on the rates and energetics of the individual steps in a catalytic cycle. This information is vital for identifying the rate-determining step and for optimizing reaction conditions. Techniques such as in-situ NMR spectroscopy can be used to monitor the concentrations of reactants, products, and catalyst resting states over time, allowing for the determination of reaction rates. units.it

Below is an interactive data table summarizing hypothetical kinetic data for the elementary steps in a palladium-catalyzed cross-coupling reaction, illustrating the type of information obtained from such studies.

| Elementary Step | Rate Constant (k) | Activation Energy (Ea) |

| Oxidative Addition | k₁ | Eₐ₁ |

| Transmetalation | k₂ | Eₐ₂ |

| Reductive Elimination | k₃ | Eₐ₃ |

Note: The values in this table are placeholders and would be determined experimentally for a specific catalytic system.

Probing Ligand Role in Selectivity and Activity through Mechanistic Investigations

The phosphine ligand is not merely a spectator in the catalytic cycle; it actively influences both the activity and selectivity of the catalyst. The steric and electronic properties of the ligand can be systematically varied to tune the catalyst's performance. researchgate.netucla.edu

Steric Effects: The bulkiness of a phosphine ligand, often quantified by its cone angle, can impact the coordination number of the metal center and the rate of reductive elimination. thermofishersci.in Bulky ligands can promote the formation of coordinatively unsaturated species that are more catalytically active.

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the phosphorus atom affects the electron density at the metal center. Electron-rich phosphines can increase the rate of oxidative addition, a key step in many catalytic cycles. thermofishersci.ingessnergroup.com

In Situ Spectroscopic Techniques for Monitoring Reaction Progress and Active Species

To gain a deeper understanding of catalytic mechanisms, it is crucial to study the catalyst under working conditions. In situ spectroscopic techniques allow for the real-time monitoring of the reaction mixture, providing valuable information about the identity and concentration of active catalytic species and intermediates. aspbs.comresearchgate.netrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for studying homogeneous catalysis. It can provide structural information about catalyst complexes and intermediates in solution and can be used to follow the kinetics of a reaction. units.itresearchgate.net

Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly useful for monitoring changes in the coordination environment of the metal center and for detecting the formation of certain functional groups in the reactants and products. researchgate.net

X-ray Absorption Spectroscopy (XAS): XAS is a synchrotron-based technique that can provide information about the oxidation state and local coordination environment of the metal center in a catalyst, even in complex reaction mixtures. researchgate.net

The application of these in situ techniques has been instrumental in confirming proposed catalytic cycles and in identifying previously unknown intermediates and reaction pathways. dtu.dk

Future Research Directions and Translational Impact

Development of Tailored Analogs for Enhanced Performance and Specificity

A primary direction for future research lies in the rational design and synthesis of tailored analogs of 2-(Diphenylphosphanyl)phenyl pentanoate. By systematically modifying the ester and phosphine (B1218219) substituents, it is possible to fine-tune the ligand's properties for specific catalytic applications.

Key areas for structural modification include:

Varying the Ester Chain Length and Branching: Altering the pentanoate group to other alkyl or aryl esters can influence the steric bulk around the phosphorus atom. This can impact the coordination geometry of the resulting metal complexes and, consequently, the selectivity of the catalyzed reaction. For instance, bulkier ester groups could create more defined catalytic pockets, potentially leading to higher regioselectivity or enantioselectivity.

Modifying the Diphenylphosphanyl Group: Replacing the phenyl groups on the phosphorus atom with other aryl or alkyl substituents can significantly alter the ligand's electronic properties. Electron-donating groups can enhance the electron density on the phosphorus, leading to stronger coordination to metal centers and potentially increasing catalytic activity. Conversely, electron-withdrawing groups can modulate the ligand's π-acceptor properties.

Introducing Additional Functional Groups: The phenyl rings of the diphenylphosphanyl moiety or the phenyl ring of the pentanoate group can be functionalized with other chemical groups. These functionalities could serve as additional coordination sites, participate in secondary interactions with substrates, or be used for immobilization of the catalyst.

Hypothetical Data Table of Tailored Analogs and Their Potential Effects:

| Analog Name | Modification | Expected Impact on Catalysis | Potential Application |

| 2-(Di(p-tolyl)phosphanyl)phenyl acetate | Electron-donating methyl groups on phenyl rings; shorter acetate chain | Increased catalytic activity due to higher electron density on phosphorus; altered steric profile | Suzuki-Miyaura coupling |

| 2-(Diphenylphosphanyl)phenyl pivalate | Bulky t-butyl group on the ester | Enhanced stereoselectivity due to increased steric hindrance | Asymmetric hydrogenation |

| 2-(Di(p-fluorophenyl)phosphanyl)phenyl pentanoate | Electron-withdrawing fluorine atoms on phenyl rings | Modified electronic properties, potentially favoring reductive elimination | Buchwald-Hartwig amination |

Integration into Sustainable and Green Chemistry Methodologies

Phosphine ligands play a crucial role in homogeneous catalysis, which is central to many green chemistry applications. rsc.org Ester-functionalized phosphines like this compound can be integrated into sustainable chemical processes in several ways.

Catalyst Efficiency and Longevity: The development of highly active catalysts based on these ligands can lead to lower catalyst loadings, reducing the amount of precious metals required and minimizing waste. The stability of the ligand framework is also critical for catalyst longevity and recyclability.

Use of Greener Solvents: Research efforts can focus on designing catalytic systems that are effective in environmentally benign solvents, such as water, ionic liquids, or supercritical fluids. The ester functionality could be modified to enhance solubility in such media.

Atom Economy: Catalytic reactions that proceed with high selectivity and yield contribute to better atom economy, a core principle of green chemistry. Tailoring the ligand structure can maximize the conversion of reactants to the desired product.

Renewable Feedstocks: Phosphine ligands are instrumental in the conversion of biomass-derived feedstocks into valuable chemicals and fuels. Future research could explore the application of this compound and its analogs in these transformations.

Exploration of Heterogenization Strategies for Phosphine Ligands

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. rsc.org Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a solution to this problem. The ester group in this compound provides a convenient handle for covalent grafting onto various support materials.

Potential support materials include:

Inorganic Oxides: Silica, alumina (B75360), and titania can be functionalized with groups that can react with the ester moiety or a derivative thereof.

Polymers: Polystyrene, polyethylene glycol (PEG), and other polymers can serve as supports. The catalyst can be attached to the polymer backbone.

Metal-Organic Frameworks (MOFs): MOFs offer a highly ordered and porous environment for catalyst immobilization. rsc.org The ligand could be incorporated into the MOF structure either as a linker or by post-synthetic modification.

The performance of the heterogenized catalyst would need to be thoroughly evaluated in terms of activity, selectivity, and leaching of the metal and ligand.

Potential for Multipurpose Catalytic Systems Featuring Ester-Functionalized Phosphines

The presence of both a soft phosphine donor and a harder ester carbonyl oxygen opens up the possibility of developing multipurpose catalytic systems. The phosphine can coordinate to a transition metal center, while the ester group could potentially act as a secondary coordination site or as a recognition site for substrates.

Potential applications of such multipurpose systems include:

Tandem Catalysis: A single catalyst could facilitate multiple sequential reactions without the need to isolate intermediates. For example, a metal complex of this compound could catalyze one transformation, and the ester group could then participate in a subsequent step.

Cooperative Catalysis: The phosphine-metal center and the ester functionality could work in concert to activate a substrate or stabilize a transition state. This cooperative effect could lead to enhanced reactivity and selectivity that would not be possible with a simple phosphine ligand.

Switchable Catalysis: It might be possible to design systems where the coordination mode of the ligand, and therefore the catalytic activity, can be switched by an external stimulus. For instance, the coordination of the ester group could be controlled by changing the solvent polarity or by the addition of a Lewis acid.

The successful realization of these future directions will rely on a multidisciplinary approach, combining organic synthesis, organometallic chemistry, materials science, and catalytic testing. The insights gained from studying this compound and its derivatives have the potential to significantly advance the field of catalysis and contribute to the development of more efficient and sustainable chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.